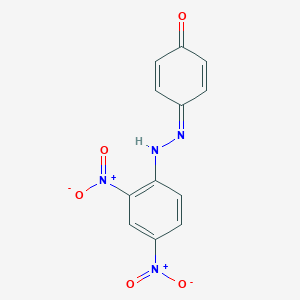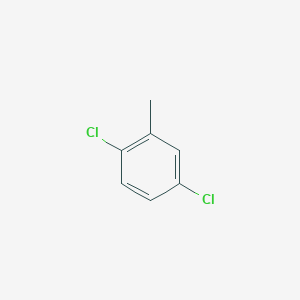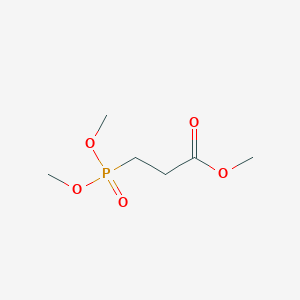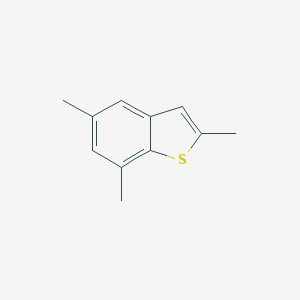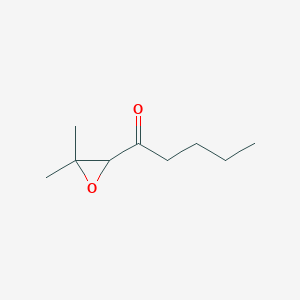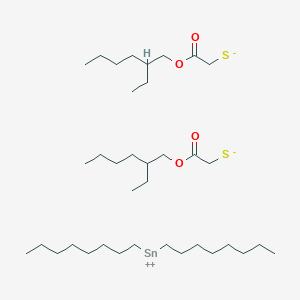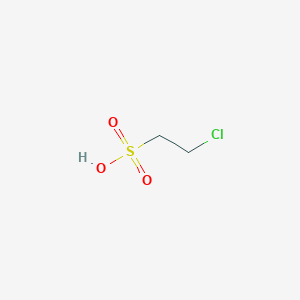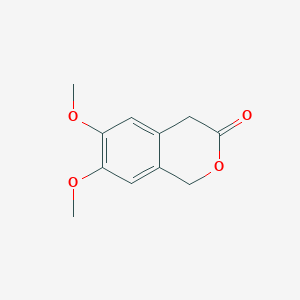
6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one
Übersicht
Beschreibung
6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one is a chemical compound with the molecular formula C11H12O4 . It has a molecular weight of 208.21 .
Molecular Structure Analysis
The molecular structure of 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one consists of 11 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . For more detailed structural information, you may refer to resources like ChemSpider .Physical And Chemical Properties Analysis
The compound has a melting point of 108-109.5 °C and a predicted boiling point of 398.0±42.0 °C . Its predicted density is 1.211±0.06 g/cm3 . The compound is solid in form and has a yellow color .Wissenschaftliche Forschungsanwendungen
Neurodegenerative Disease Research
6,7-dimethoxyisochroman-3-one: has been explored for its potential in treating neurodegenerative diseases such as Alzheimer’s. Derivatives of this compound have shown potent anti-acetylcholinesterase (AChE) activity , which is significant because AChE inhibitors are used to manage symptoms of Alzheimer’s disease by increasing the level of acetylcholine in the brain .
Antioxidant Activity
Research indicates that certain derivatives of 6,7-dimethoxyisochroman-3-one exhibit modest antioxidant activity. Antioxidants are crucial in scientific research for their ability to neutralize free radicals and prevent oxidative stress, which is implicated in various chronic diseases .
Molecular Docking Studies
The compound has been used in molecular docking studies to understand its binding affinity and inhibitory potential against target enzymes. This is particularly useful in drug design and discovery, where the compound’s interactions with biological targets are computationally simulated .
Anti-Aβ Aggregation Efficacy
In the context of Alzheimer’s disease, derivatives of 6,7-dimethoxyisochroman-3-one have been evaluated for their ability to inhibit the aggregation of amyloid-beta (Aβ) peptides. This is a key area of research since Aβ aggregation is a hallmark of Alzheimer’s pathology .
Blood-Brain Barrier Penetration
The compound’s derivatives have been screened in silico for their ability to cross the blood-brain barrier. This property is essential for the development of neuroactive drugs, as it determines a compound’s potential effectiveness in treating central nervous system disorders .
Chemical Reference Standard
Due to its well-defined structure, 6,7-dimethoxyisochroman-3-one is used as a chemical reference standard in pharmaceutical testing to ensure the accuracy and consistency of analytical methods .
Safety and Hazards
The compound has been classified with the GHS07 hazard symbol, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye/face protection .
Eigenschaften
IUPAC Name |
6,7-dimethoxy-1,4-dihydroisochromen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-13-9-3-7-5-11(12)15-6-8(7)4-10(9)14-2/h3-4H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZRPKWKRMROBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2COC(=O)CC2=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70319479 | |
| Record name | 6,7-Dimethoxy-1,4-dihydro-3H-2-benzopyran-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70319479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16135-41-4 | |
| Record name | 16135-41-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345781 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-Dimethoxy-1,4-dihydro-3H-2-benzopyran-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70319479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



